molecular formula C10H14N2O B1202756 (R)-6-Hydroxynicotine CAS No. 22956-40-7

(R)-6-Hydroxynicotine

Cat. No. B1202756
CAS RN: 22956-40-7
M. Wt: 178.23 g/mol
InChI Key: ATRCOGLZUCICIV-SECBINFHSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed knowledge of organic chemistry and the ability to interpret chemical equations.



Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, Mass Spectrometry) to determine the structure of the compound. Crystallography might be used if the compound forms crystals.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions and the conditions under which they occur.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other substances are also studied.


Scientific Research Applications

  • Degradation of Nicotine in Tobacco Waste : Shinella sp. strain HZN7 metabolizes nicotine into non-toxic compounds via the pyridine and pyrrolidine pathways. This strain can degrade (R)-nicotine into (R)-6-hydroxynicotine but not further, indicating its potential in nicotine detoxification (Qiu et al., 2014).

  • Synthesis of Valuable Chemicals : Pseudomonas fluorescens TN5 can convert 6-hydroxynicotinate into valuable chemicals like 2,5-dihydroxypyridine, which has applications as a plant growth hormone, herbicide, and in cancer therapy (Nakano et al., 1999).

  • Biocatalysis for Chemical Production : Agrobacterium tumefaciens S33 has been genetically engineered to accumulate 6-hydroxynicotine, which can be used to produce valuable chemicals from tobacco and its wastes. This offers a green strategy for biomass utilization (Yu et al., 2017).

  • Enzymatic Hydroxylation for Industrial Applications : A process using microorganisms of the genera Pseudomonas, Bacillus, or Achromobacter for the enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid has been developed. This method can be used in the same process step as product formation without further decomposition (Mizon, 1995).

  • Understanding Chemical Properties : Studies on the gas-phase structure of deprotonated 6-hydroxynicotinic acid have provided insights into its structural properties and potential applications in various industrial products (van Stipdonk et al., 2014).

  • Synthesis of Organometallic Compounds : Research on the synthesis and structure characterization of triorganotin(IV) pyridinecarboxylates using 6-hydroxynicotinic acid reveals applications in the field of organometallic chemistry (Gao et al., 2008).

Safety And Hazards

This involves understanding the toxicology of the compound and its impact on human health and the environment. It includes studying the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves predicting or proposing future research directions. For example, if the compound is a drug, future directions might include improving its synthesis, reducing its side effects, or increasing its efficacy.


properties

IUPAC Name

5-[(2R)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRCOGLZUCICIV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331451
Record name d-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2R)-1-methylpyrrolidin-2-yl]pyridin-2-ol

CAS RN

22956-40-7
Record name d-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
PF Fitzpatrick, V Dougherty, B Subedi, J Quilantan… - Biochemistry, 2019 - ACS Publications
The flavoprotein d-6-hydroxynicotine oxidase catalyzes an early step in the oxidation of (R)-nicotine, the oxidation of a carbon–nitrogen bond in the pyrrolidine ring of (R)-6-…
Number of citations: 2 pubs.acs.org
J Qiu, Y Wei, Y Ma, R Wen, Y Wen… - Applied and …, 2014 - Am Soc Microbiol
Nicotine is an important environmental toxicant in tobacco waste. Shinella sp. strain HZN7 can metabolize nicotine into nontoxic compounds via variations of the pyridine and pyrrolidine …
Number of citations: 32 journals.asm.org
PF Fitzpatrick - Beilstein Journal of Organic Chemistry, 2018 - beilstein-journals.org
Because of nicotine’s toxicity and the high levels found in tobacco and in the waste from tobacco processing, there is a great deal of interest in identifying bacteria capable of degrading it…
Number of citations: 18 www.beilstein-journals.org
RS Boiangiu, M Mihasan, DL Gorgan, BA Stache… - Antioxidants, 2020 - mdpi.com
The nicotinic derivatives, cotinine (COT), and 6-hydroxy-L-nicotine (6HLN), showed promising cognitive-improving effects without exhibiting the nicotine’s side-effects. Here, we …
Number of citations: 17 www.mdpi.com
Q Wang, X Ji, I Rahman - Metabolites, 2021 - mdpi.com
Metabolites are essential intermediate products in metabolism, and metabolism dysregulation indicates different types of diseases. Previous studies have shown that cigarette smoke …
Number of citations: 6 www.mdpi.com
Q Wang, X Ji, I Rahman - 2021 - preprints.org
Metabolites are essential intermediate products in metabolism, and metabolism dysregulation indicates different types of diseases. Previous studies have shown that cigarette smoke …
Number of citations: 4 www.preprints.org
W Liu, J Qiu, Y Wei, Y Ma, R Wen, Y Wen - 2014 - researchgate.net
MATERIALS AND METHODS Chemicals and reagents.(S)-Nicotine (purity, 99%) was purchased from Sigma-Aldrich (St. Louis, MO).(R)-Nicotine (purity, 99%),(S)-6HN (purity, 98%), PN …
Number of citations: 3 www.researchgate.net
B Rakhecha, P Agnihotri, TC Dakal, M Saquib… - Bioscience …, 2022 - portlandpress.com
Objectives: Rheumatoid arthritis (RA) is an autoimmune disease, associated with chronic inflammation of synoviocytes. Tumor necrosis factor α (TNF-α) plays a crucial role in the …
Number of citations: 5 portlandpress.com
WP Dijkman, G de Gonzalo, A Mattevi… - Applied Microbiology and …, 2013 - Springer
This review provides an overview of oxidases that utilise a flavin cofactor for catalysis. This class of oxidative flavoenzymes has shown to harbour a large number of biotechnologically …
Number of citations: 150 link.springer.com
R Aykkal - researchgate.net
Phytochemical analysis, antieczematic, anti-inflammatory, and anticancer activities of Iso-caryophyllene Riju Aykkal email:riju Page 1 Phytochemical analysis, antieczematic, anti-…
Number of citations: 0 www.researchgate.net

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